molecular formula C15H15NS B14171708 Phenyl (2,6-dimethylphenyl)methanimidothioate CAS No. 924622-04-8

Phenyl (2,6-dimethylphenyl)methanimidothioate

Cat. No.: B14171708
CAS No.: 924622-04-8
M. Wt: 241.4 g/mol
InChI Key: SBWMNBUGIIYSHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenyl (2,6-dimethylphenyl)methanimidothioate is an organic compound with a complex structure that includes a phenyl group and a methanimidothioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Phenyl (2,6-dimethylphenyl)methanimidothioate typically involves the reaction of 2,6-dimethylphenylamine with phenyl isothiocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Phenyl (2,6-dimethylphenyl)methanimidothioate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halides, alkoxides, and other nucleophiles.

Major Products Formed:

Scientific Research Applications

Phenyl (2,6-dimethylphenyl)methanimidothioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Phenyl (2,6-dimethylphenyl)methanimidothioate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

  • Phenyl (2,4-dimethylphenyl)methanimidothioate
  • Phenyl (2,6-diethylphenyl)methanimidothioate
  • Phenyl (2,6-dimethylphenyl)methanethioate

Comparison: Phenyl (2,6-dimethylphenyl)methanimidothioate is unique due to its specific substitution pattern on the phenyl ring, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different levels of potency and selectivity in various applications .

Properties

CAS No.

924622-04-8

Molecular Formula

C15H15NS

Molecular Weight

241.4 g/mol

IUPAC Name

phenyl N-(2,6-dimethylphenyl)methanimidothioate

InChI

InChI=1S/C15H15NS/c1-12-7-6-8-13(2)15(12)16-11-17-14-9-4-3-5-10-14/h3-11H,1-2H3

InChI Key

SBWMNBUGIIYSHF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)N=CSC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.